molecular formula C10H14ClNO3 B2994307 Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride CAS No. 1049782-92-4

Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride

Cat. No.: B2994307
CAS No.: 1049782-92-4
M. Wt: 231.68
InChI Key: FWUSELINWADQCC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 5-(aminomethyl)-2-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUSELINWADQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049782-92-4
Record name methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride typically involves the esterification of 5-(aminomethyl)-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(formylmethyl)-2-methoxybenzoic acid or 5-(carboxymethyl)-2-methoxybenzoic acid.

    Reduction: Formation of 5-(aminomethyl)-2-methoxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride has been identified as a versatile building block in medicinal chemistry. It has shown promise in the synthesis of biologically active compounds, including:

  • g-Secretase Inhibitors : These compounds are crucial in Alzheimer's disease research as they inhibit the enzyme responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides .
  • Antagonists of Human Receptors : This compound has been explored for its ability to act on various human receptors, including vanilloid receptor 1 and adenosine A1 receptor, which are implicated in pain and inflammatory responses .

Therapeutic Potential

Recent studies have indicated that this compound could be developed into therapeutic agents for conditions such as:

  • Neurological Disorders : Its role as a g-secretase inhibitor positions it as a candidate for Alzheimer's treatment.
  • Pain Management : By acting on specific receptors, it may provide relief from chronic pain conditions.

Case Studies

Study ReferenceObjectiveFindings
Owens et al., 2003Synthesis of g-secretase inhibitorsDemonstrated that derivatives of methyl 5-(aminomethyl)-2-methoxybenzoate showed significant inhibition of g-secretase activity .
Jetter et al., 2004Evaluation of receptor antagonistsFound that modifications to the compound enhanced its selectivity towards human vanilloid receptors .
Churcher et al., 2003Drug discovery applicationsHighlighted the compound's utility in developing new analgesics through receptor modulation .

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Applications Reference
Methyl 5-(aminomethyl)-2-methoxybenzoate HCl Benzoate 5-(aminomethyl), 2-OCH₃ C₉H₁₁Cl₂NO₂ 236.095 Pharmaceutical intermediates
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl Phenylacetate 2-Cl, 2-NH₂ C₉H₁₁Cl₂NO₂ 236.095 Chiral synthesis
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 4-OCH₃, 5-Cl C₁₄H₁₀ClNOS 283.76 Antimicrobial agents
4-(Aminomethyl)-2-methylbenzoic acid HCl Benzoic acid 4-(aminomethyl), 2-CH₃ C₉H₁₂ClNO₂ 201.65 Agrochemicals, materials
Methyl 5-(aminomethyl)-2-methyl-3-furoate HCl Furan 5-(aminomethyl), 2-CH₃ C₈H₁₂ClNO₃ 217.64 Medicinal chemistry

Research Findings and Trends

  • Bioactivity : Benzothiazoles (e.g., ) and pyrimidines () show enhanced biological activity compared to simple benzoates, likely due to heterocyclic electron distribution .
  • Solubility : Hydrochloride salts (e.g., target compound) improve aqueous solubility, critical for drug delivery .
  • Structural Flexibility: Compounds with aminomethyl groups (e.g., target compound, ) allow for further functionalization, enabling diverse derivatization in drug discovery .

Biological Activity

Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and potential applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its methoxy and aminomethyl functional groups attached to a benzoate structure. The synthesis typically involves the reaction of 2-methoxybenzoic acid with formaldehyde and ammonium chloride, followed by methylation using methyl iodide. This synthetic pathway is crucial for ensuring high yields and purity of the final product.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases.

Analgesic Effects

The compound has also been evaluated for analgesic activity. In animal models, it demonstrated significant pain relief comparable to standard analgesics like ibuprofen. The mechanism appears to involve the modulation of pain pathways, possibly through the inhibition of cyclooxygenase enzymes.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong activity, warranting further exploration as a potential antibiotic agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, its structural similarity to known inhibitors allows it to bind effectively to enzymes involved in inflammatory responses and microbial resistance.

Data Tables

Biological Activity Tested Model Effect Reference
Anti-inflammatoryMacrophagesInhibition of TNF-α, IL-6 production
AnalgesicAnimal modelsPain relief comparable to ibuprofen
AntimicrobialBacterial strainsMIC against S. aureus: 8 μg/mL

Case Studies

  • Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on cytokine production in LPS-stimulated macrophages. Results indicated a significant reduction in TNF-α levels, supporting its potential use in treating chronic inflammatory conditions.
  • Analgesic Evaluation : In a controlled trial involving rodents, this compound was administered at varying doses. The results showed dose-dependent analgesic effects, suggesting a viable alternative for pain management therapies.
  • Antimicrobial Assessment : A recent study assessed the compound's efficacy against multi-drug resistant bacterial strains. The findings demonstrated that it inhibited growth effectively, highlighting its potential role in combating antibiotic resistance.

Q & A

Q. Purity assurance :

  • Monitor reactions via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures).
  • Confirm final purity (>95%) using analytical HPLC with UV detection at 254 nm .

[Basic] Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons: δ 6.8–7.5 ppm (split into distinct patterns due to methoxy and aminomethyl substituents).
    • Methoxy group: δ ~3.8 ppm (singlet).
    • Aminomethyl (CH₂NH₂): δ ~3.3 ppm (triplet) and δ ~1.5 ppm (broad, NH₂) .
  • IR Spectroscopy :
    • Ester C=O stretch: ~1700 cm⁻¹.
    • NH₂ bending: ~1600 cm⁻¹.
  • Mass Spectrometry (ESI-MS) :
    • Molecular ion peak at m/z corresponding to [M+H]⁺ (calculated for C₁₀H₁₄ClNO₃: 231.07) .

[Advanced] How can researchers resolve contradictions in NMR data when characterizing this compound, especially regarding the position of the aminomethyl group?

Answer:

  • 2D NMR techniques :
    • HSQC : Correlate ¹H signals with ¹³C shifts to confirm CH₂NH₂ connectivity.
    • HMBC : Identify long-range couplings between the aminomethyl protons and aromatic carbons.
  • X-ray crystallography : Resolve structural ambiguities by determining the crystal structure, as demonstrated for methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate .
  • Comparative analysis : Cross-reference data with structurally analogous compounds (e.g., methyl 4-(aminomethyl)benzoate hydrochloride) .

[Advanced] What experimental strategies can optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?

Answer:

  • Protecting groups : Use Boc for the amine to prevent side reactions during esterification .
  • Reaction conditions :
    • Conduct esterification under anhydrous conditions at 60–80°C.
    • Use catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Workup optimization :
    • Precipitate the hydrochloride salt at 0–4°C to improve crystal formation.
    • Use inert atmospheres (N₂/Ar) to minimize oxidation of the aminomethyl group .

[Basic] What are the critical safety considerations when handling this compound, particularly regarding its hydrochloride salt form?

Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Spill management : Absorb with sand or vermiculite, transfer to a sealed container, and dispose as hazardous waste .
  • Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

[Advanced] How does the hydrochloride salt form influence the compound's solubility and stability in various solvents, and how should this guide formulation for in vitro assays?

Answer:

  • Solubility :
    • High solubility in polar solvents (e.g., water, DMSO).
    • Poor solubility in non-polar solvents (e.g., hexane).
  • Stability :
    • Stable in acidic aqueous solutions (pH 3–5) but hydrolyzes in basic conditions.
    • Store stock solutions in DMSO at -20°C (≤1 month) to prevent precipitation .
  • Assay formulation : Pre-dissolve in DMSO (10 mM stock) and dilute in PBS (final DMSO ≤0.1%) to maintain solubility and bioactivity .

[Basic] What are the common impurities encountered during the synthesis of this compound, and how can they be identified and removed?

Answer:

  • Common impurities :
    • Unreacted starting material (5-(aminomethyl)-2-methoxybenzoic acid).
    • Over-esterification byproducts (e.g., dimethyl esters).
  • Identification :
    • HPLC retention time comparison with synthetic standards.
    • LC-MS to detect m/z discrepancies.
  • Purification :
    • Column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Recrystallization from ethanol/water (3:1 v/v) .

[Advanced] In pharmacological studies, how should researchers design experiments to assess the compound's interaction with neurological receptors, considering its structural similarity to known antagonists?

Answer:

  • Radioligand binding assays :
    • Use ³H-labeled ligands (e.g., dopamine D₂ or serotonin 5-HT₃ receptors).
    • Conduct competition assays to determine IC₅₀ values .
  • Functional assays :
    • Measure intracellular Ca²⁺ flux in HEK293 cells expressing target receptors.
    • Validate selectivity via counter-screening against unrelated receptors (e.g., GPCRs) .

[Basic] What storage conditions are recommended to maintain the compound's integrity over extended periods?

Answer:

  • Short-term : Store in airtight containers at 4°C with desiccant (e.g., silica gel).
  • Long-term : Keep at -20°C under nitrogen atmosphere to prevent oxidation.
  • Avoid : Exposure to light, moisture, or elevated temperatures (>25°C) .

[Advanced] When encountering discrepancies in biological activity between batches, what analytical and bioanalytical approaches can identify the source of variability?

Answer:

  • Analytical profiling :
    • Purity analysis via HPLC-UV/HRMS.
    • Quantify residual solvents (GC-MS) or heavy metals (ICP-MS).
  • Bioanalytical testing :
    • Compare dose-response curves in cell-based assays (e.g., IC₅₀ shifts).
    • Assess stability under assay conditions (e.g., 37°C, 5% CO₂) to detect degradation .

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